molecular formula C18H21NO5 B4107360 N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide

N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide

Cat. No. B4107360
M. Wt: 331.4 g/mol
InChI Key: MXOAKTQZTNYKJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide, also known as DMPX, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.

Mechanism of Action

N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide acts as a selective antagonist of the adenosine A1 receptor, blocking its activity and preventing the binding of adenosine. This leads to an increase in the release of nitric oxide, which causes vasodilation and a decrease in blood pressure. N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide also inhibits the activation of inflammatory cells, reducing inflammation in various tissues.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide has been shown to have significant effects on blood pressure and inflammation in animal models. It has also been found to have antioxidant properties, reducing oxidative stress in the liver and brain. Additionally, N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide has been shown to improve insulin sensitivity and glucose metabolism, making it a potential treatment for diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide in lab experiments is its selectivity for the adenosine A1 receptor, which allows for specific targeting of this pathway. However, N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide has limited solubility in water, which can make it difficult to administer in certain experiments. Additionally, its effects on humans are not yet fully understood, making it necessary to conduct further research before considering its use as a therapeutic agent.

Future Directions

There are several potential future directions for the study of N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide. One area of interest is its potential as a treatment for respiratory diseases, such as asthma and chronic obstructive pulmonary disease. Additionally, further research is needed to understand its effects on glucose metabolism and insulin sensitivity, as well as its potential as a treatment for diabetes. Finally, the use of N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide in combination with other drugs may be explored, as it has been shown to enhance the effects of certain medications.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide has been studied for its potential as a therapeutic agent for a variety of conditions, including hypertension, heart failure, and inflammation. It has been shown to have vasodilatory effects, reducing blood pressure in animal models. Additionally, N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide has been found to reduce inflammation in the lungs, making it a potential treatment for respiratory diseases.

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5/c1-12(24-15-8-6-14(21-2)7-9-15)18(20)19-13-5-10-16(22-3)17(11-13)23-4/h5-12H,1-4H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXOAKTQZTNYKJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=C(C=C1)OC)OC)OC2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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